molecular formula C14H19NO2 B1599620 N-(5-Methyl-2-oxohexan-3-YL)benzamide CAS No. 21709-70-6

N-(5-Methyl-2-oxohexan-3-YL)benzamide

Cat. No. B1599620
CAS RN: 21709-70-6
M. Wt: 233.31 g/mol
InChI Key: WUHSVZXHYBMMIK-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxohexan-3-YL)benzamide , also known by its chemical formula C₁₄H₁₆N₂O₂ , is a compound with the following structural features:



  • It consists of a benzene ring (benzamide) attached to a hexanone moiety.

  • The hexanone portion contains a methyl group at the 5th position and a ketone group (2-oxo) at the 3rd position.



Synthesis Analysis

The synthesis of N-(5-Methyl-2-oxohexan-3-YL)benzamide involves the condensation of an appropriate amine (such as aniline) with a ketone (such as 5-methyl-2-oxohexan-3-one). The reaction typically occurs under acidic or basic conditions, resulting in the formation of the amide bond.



Molecular Structure Analysis

The molecular structure of N-(5-Methyl-2-oxohexan-3-YL)benzamide is depicted below:
!Molecular Structurebenzamide.png)



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or alkaline conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

  • Reduction : Reduction of the ketone group can lead to the formation of the alcohol derivative.

  • Substitution Reactions : The benzene ring can participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., acetone, chloroform) but sparingly soluble in water.

  • Color : Typically white to off-white.


Safety And Hazards


  • Toxicity : Limited information is available regarding acute toxicity. Handle with care.

  • Irritation : May cause skin and eye irritation.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions

Research avenues for N-(5-Methyl-2-oxohexan-3-YL)benzamide include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Structural Modifications : Explore derivatives with improved properties.

  • Toxicology Studies : Assess long-term safety and environmental impact.


properties

IUPAC Name

N-(5-methyl-2-oxohexan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)9-13(11(3)16)15-14(17)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHSVZXHYBMMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441448
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-2-oxohexan-3-YL)benzamide

CAS RN

21709-70-6
Record name N-(5-Methyl-2-oxohexan-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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